molecular formula C17H16O4 B14147007 Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester CAS No. 88951-98-8

Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester

Cat. No.: B14147007
CAS No.: 88951-98-8
M. Wt: 284.31 g/mol
InChI Key: VTDPNHQRKQFCTB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group, an acetyl group, and a methylphenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic esterification or the use of specialized reagents to improve efficiency and scalability. The choice of method depends on factors like cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ester group into an alcohol or other reduced forms.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary widely but may include the use of catalysts, solvents, and specific temperatures.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context, such as its use in medicine or industry.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
  • Benzoic acid, 3-methoxy-, methyl ester
  • Benzoic acid, 4-methylphenyl ester

Uniqueness

What sets benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields.

Properties

CAS No.

88951-98-8

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C17H16O4/c1-11-7-8-16(15(9-11)12(2)18)21-17(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3

InChI Key

VTDPNHQRKQFCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C

Origin of Product

United States

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